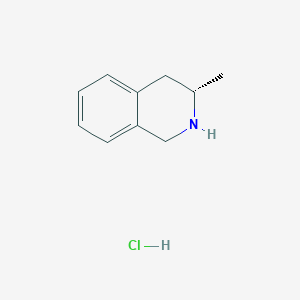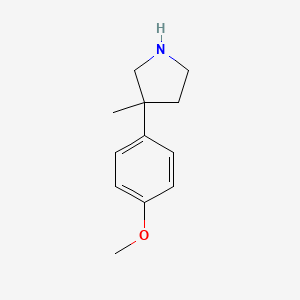
3-(4-Methoxyphenyl)-3-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-3-methylpyrrolidine: is an organic compound characterized by a pyrrolidine ring substituted with a 4-methoxyphenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-3-methylpyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine and a methylating agent. One common method is the reductive amination of 4-methoxybenzaldehyde with 3-methylpyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions: 3-(4-Methoxyphenyl)-3-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: 3-(4-Hydroxyphenyl)-3-methylpyrrolidine.
Reduction: 3-(4-Methoxycyclohexyl)-3-methylpyrrolidine.
Substitution: 3-(4-Bromophenyl)-3-methylpyrrolidine.
科学的研究の応用
Chemistry: In organic synthesis, 3-(4-Methoxyphenyl)-3-methylpyrrolidine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its structural features may interact with specific receptors in the brain, offering therapeutic benefits .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes .
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-3-methylpyrrolidine involves its interaction with molecular targets such as neurotransmitter receptors. The methoxy group and the pyrrolidine ring play crucial roles in binding to these receptors, modulating their activity. This interaction can influence neurotransmitter release and uptake, potentially leading to therapeutic effects in neurological conditions .
類似化合物との比較
3-(4-Hydroxyphenyl)-3-methylpyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-3-ethylpyrrolidine: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Methoxyphenyl)-3-methylpiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 3-(4-Methoxyphenyl)-3-methylpyrrolidine is unique due to the combination of its methoxyphenyl and methylpyrrolidine moieties. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-12(7-8-13-9-12)10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
InChIキー |
VAQTZXOJDJXERC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
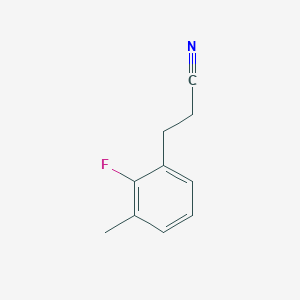
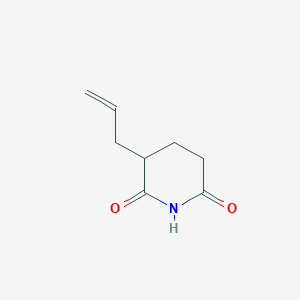
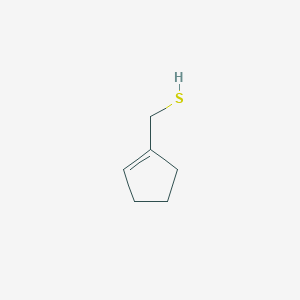

![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)

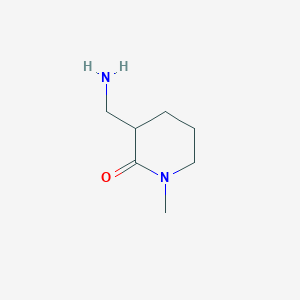

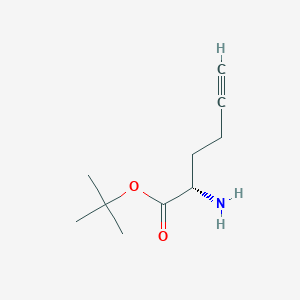
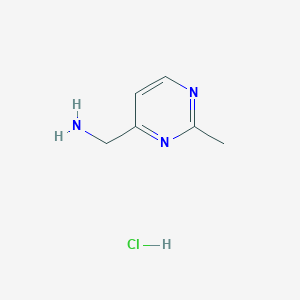
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
![(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid](/img/structure/B13504895.png)
